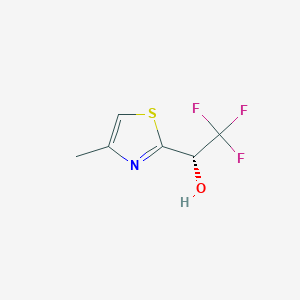

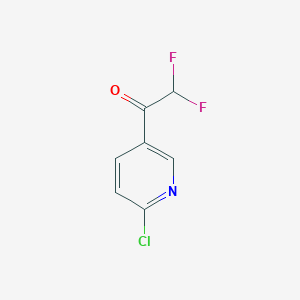

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol” is a compound that contains a thiazole ring, which is a five-membered ring with two hetero atoms . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in the literature . For example, Facchinetti et al. reported the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea as a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst .Molecular Structure Analysis

The molecular structure of “(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol” can be found in databases like PubChem . The compound contains a thiazole ring, which is a five-membered ring with two hetero atoms .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been studied extensively . For instance, the reaction of 2, 4-disubstituted thiazole derivatives showed activity against C. albicans .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol” can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Catalytic Activity in Acylation of Alcohols

Scandium trifluoromethanesulfonate, a Lewis acid catalyst, demonstrates high catalytic activity for acylation of alcohols with acid anhydrides, including sterically-hindered secondary or tertiary alcohols. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Synthesis of Fluorine-rich Derivatives

Fluorine-rich 1,3,4-thiadiazole derivatives are prepared through a 1,3-dipolar cycloaddition process, demonstrating a regioselective manner and high yields. This process is used to synthesize derivatives with significant fluorine content (Utecht-Jarzyńska et al., 2020).

Synthesis of Polyethers and Poly(benzonitrile ether)s

Multicyclic oligo- and polyethers are synthesized using silylated 1,1,1-tris(4-hydroxyphenyl)ethane and difluoroacetophenone. These polyethers have potential applications in the creation of new materials with unique properties (Kricheldorf et al., 2005).

Antifungal Properties

Compounds with a difluoro(heteroaryl)methyl moiety, synthesized via 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones, exhibit notable antifungal activities against yeasts and filamentous fungi, highlighting potential pharmaceutical applications (Eto et al., 2000).

Photoaffinity Labeling

2-Diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane, is used for photoaffinity labeling of enzymes, demonstrating less rearrangement compared to other diazoacyl reagents (Chowdhry et al., 1976).

Synthesis and Virtual Screening Against COVID-19

The synthesis of novel thiadiazole and 1,2,3-triazole hybrids demonstrates potential antiviral activity against COVID-19, through inhibition of the main coronavirus protease (Rashdan et al., 2021).

Gas Solubility in Ionic Liquids

Studies on the solubility of various gases in ionic liquids containing trifluoromethylsulfonyl imide anion reveal significant insights into the interactions and solubility behavior of these gases, which is crucial for industrial applications (Anthony et al., 2005).

Synthesis of Acaricidal Compounds

The use of fluorinated alcohols as solvents in the synthesis of fluorinated pyrazoles, leading to the creation of potent acaricidal compounds, showcases the potential in pest control applications (Fustero et al., 2008).

Synthesis of Fluorous Chemistry Compounds

The synthesis of highly fluorinated compounds, such as triflate 4 from the HFPO trimer-based alcohol, demonstrates applications in fluorous chemistry, including the creation of fluorous ionic liquids or intermediates for fluorous carbenes (Kysilka et al., 2008).

Benzylation of Alcohols

2-Benzyloxy-1-methylpyridinium triflate is used for the conversion of alcohols into benzyl ethers, demonstrating a stable and effective method for the benzylation of a wide range of alcohols (Poon & Dudley, 2006).

Safety And Hazards

Direcciones Futuras

Thiazole derivatives have shown promise in various pharmaceutical applications, and there is ongoing research to discover novel derivatives with improved properties . For instance, there is ongoing research to develop novel aminoacyl-tRNA synthetase inhibitors among this chemical class with antibacterial activity toward resistant strains of M. tuberculosis .

Propiedades

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGULJTUXTIWLEU-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)[C@H](C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954474.png)

![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2954478.png)

![[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2954480.png)

![8-Benzyl-1-oxa-3,8-diaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2954483.png)

![5-Cyclopropyl-3-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2954485.png)

![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2954494.png)